(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate
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Description
Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
A method for synthesizing benzo[d]thiazol derivatives involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is characterized by the presence of phenyl and thiazole rings, as well as sulfur and nitrogen atoms .Chemical Reactions Analysis
The reaction for the synthesis of benzo[d]thiazol derivatives was monitored by thin layer chromatography (TLC) .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can vary. For example, 3-Methylbenzo[d]thiazol-2(3H)-one has a molecular weight of 165.21 .Mechanism of Action
Future Directions
The development of small-molecule fluorescent probes with minimal autofluorescence background and photodamage for tissue imaging in biological systems remains a challenge . Near-infrared (NIR) fluorescent probes with long emission wavelengths have obvious advantages, such as low autofluorescence interference and minimum photodamage to biological samples .
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-3-17-13(16)9(8-14)12-15(2)10-6-4-5-7-11(10)18-12/h4-7H,3H2,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUMOAIKWSZWNX-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C2=CC=CC=C2S1)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\N(C2=CC=CC=C2S1)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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